molecular formula C13H21ClN2 B2894929 1-(3-Phenylpropyl)piperazine hydrochloride CAS No. 435345-43-0

1-(3-Phenylpropyl)piperazine hydrochloride

Cat. No.: B2894929
CAS No.: 435345-43-0
M. Wt: 240.78
InChI Key: CSEXKCDPFLQHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)piperazine hydrochloride is a chemical compound supplied for scientific research and development purposes. This product is intended for use in controlled laboratory settings by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. The compound features a piperazine ring substituted with a 3-phenylpropyl group. Piperazine-based structures are of significant interest in medicinal chemistry and pharmacology research. Related phenylpiperazine compounds, such as meta-Chlorophenylpiperazine (mCPP), are well-studied in scientific literature for their complex interactions with various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors . While the specific pharmacological profile and research applications of this compound are distinct from its analogs, its structural characteristics make it a valuable scaffold for investigating receptor-ligand interactions . Researchers utilize this and related compounds in the design of studies concerning neurochemistry and the development of novel biochemical tools. The compound is available as the hydrochloride salt to ensure enhanced stability and solubility for experimental applications. It is supplied with comprehensive analytical data to guarantee its identity, purity, and quality for research integrity. Researchers should consult the specific product documentation and safety data sheets for detailed handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylpropyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-3,5-6,14H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEXKCDPFLQHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization at Molecular and Subcellular Levels

Modulatory Effects on Receptor Systems

Beyond neurotransmitter transporters, the 1-(3-phenylpropyl)piperazine (B2452999) scaffold is also a critical component of ligands targeting sigma receptors.

The 1-(3-phenylpropyl)piperazine structure is integral to SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), a compound recognized as a potent and selective sigma-1 (σ1) receptor agonist. nih.gov In binding studies using guinea pig brain membranes, SA4503 demonstrated a high affinity for the σ1 receptor with an IC₅₀ value of 17.4 ± 1.9 nM. nih.gov In contrast, its affinity for the sigma-2 (σ2) receptor was about 100-fold lower. nih.gov

Further studies have refined these binding affinities. One investigation reported a Ki value of 4.6 nM for σ1 and 63.1 nM for σ2 in guinea pig brain homogenates, resulting in a 14-fold selectivity for the σ1 receptor. nih.gov This high selectivity for the σ1 subtype is a notable characteristic of this particular derivative. SA4503 showed minimal affinity for 36 other receptors and ion channels, underscoring its specificity. nih.gov

Binding Affinity of SA4503 for Sigma Receptors
ParameterReceptorValueTissueReference
IC₅₀σ117.4 ± 1.9 nMGuinea Pig Brain Membranes nih.gov
IC₅₀σ21784 nMGuinea Pig Brain Membranes medchemexpress.com
Kiσ14.6 nMGuinea Pig Brain Homogenates nih.gov
Kiσ263.1 nMGuinea Pig Brain Homogenates nih.gov

SA4503 is not only a high-affinity ligand but also functions as a σ1 receptor agonist. nih.gov This agonistic activity has been shown to modulate neurotransmitter systems. Specifically, SA4503 has been found to significantly enhance the release of acetylcholine (B1216132) (ACh) in the rat brain. nih.gov This effect was observed in the frontal cortex and hippocampus, but not in the striatum, indicating a degree of regional specificity. nih.govnih.gov

The enhanced acetylcholine release is mediated by the σ1 receptor, as it was fully reversed by the prototype sigma receptor antagonist haloperidol (B65202) and a putative σ1 selective antagonist. nih.gov This suggests that the 1-(3-phenylpropyl)piperazine moiety, within the context of the SA4503 structure, contributes to a mechanism that positively modulates cholinergic neurotransmission through σ1 receptor activation. nih.gov

Other G-Protein Coupled Receptor Engagements (e.g., Opioid Receptors)

While direct studies on the binding affinity of 1-(3-Phenylpropyl)piperazine hydrochloride at opioid receptors are not extensively available in the current body of scientific literature, research on structurally related compounds provides insights into its potential for such interactions. The piperazine (B1678402) moiety, a core component of this compound, is present in various molecules that have been shown to interact with G-protein coupled receptors, including opioid receptors.

For instance, a class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been identified as pure opioid receptor antagonists. These compounds exhibit binding affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors. Although this compound lacks the hydroxyl group of these specific antagonists, the shared piperazine scaffold suggests a potential for engagement with these receptors. The nature of the substituent at the nitrogen atom of the piperazine ring is a critical determinant of the binding affinity and efficacy at opioid receptors. The 3-phenylpropyl group in the compound of interest would play a significant role in any such interaction.

Table 1: Opioid Receptor Antagonist Activity of Structurally Related Piperazine Compounds This table is for illustrative purposes based on research on similar compounds and does not represent direct data for this compound.

CompoundReceptor Target(s)Observed Activity
1-substituted 4-(3-hydroxyphenyl)piperazinesμ, δ, κ opioid receptorsAntagonist

Without direct experimental data, the precise affinity and functional activity (agonist, antagonist, or allosteric modulator) of this compound at opioid receptors remain to be elucidated.

Ligand Interactions with Ion Channels (e.g., Voltage-Gated Channels)

Currently, there is a lack of specific research findings in the peer-reviewed scientific literature detailing the direct interactions of this compound with voltage-gated or other ion channels. The piperazine chemical scaffold is found in some molecules that are known to modulate the activity of various ion channels, including sodium, potassium, and calcium channels. For example, certain arylpiperazine derivatives have been shown to exhibit sodium channel blocking properties. Additionally, other distinct piperazine-containing compounds have been investigated as N-type calcium channel inhibitors.

Intracellular Signaling Cascades and Neurotransmitter Dynamics

The most well-characterized pharmacological action of compounds structurally related to this compound, such as GBR-12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine), is the inhibition of the dopamine (B1211576) transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, these compounds lead to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This primary action initiates a cascade of downstream intracellular signaling events.

The elevated levels of synaptic dopamine result in increased activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors. The activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

D1-like receptor activation typically stimulates adenylyl cyclase, increasing cAMP levels. This, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

D2-like receptor activation generally inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.

The modulation of these signaling pathways can have profound effects on neuronal function, including alterations in neuronal excitability, gene expression, and synaptic plasticity.

The primary effect on neurotransmitter dynamics is the selective increase in synaptic dopamine. Studies on related compounds have shown high selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This selectivity minimizes the direct impact on serotonergic and noradrenergic systems.

Table 2: General Effects of Dopamine Transporter Inhibition on Intracellular Signaling and Neurotransmitter Dynamics

ParameterEffect of DAT Inhibition
Neurotransmitter Levels
Extracellular DopamineIncreased
Intracellular Signaling
Postsynaptic Dopamine Receptor ActivationIncreased
Adenylyl Cyclase ActivityModulated (increased via D1-like, decreased via D2-like receptors)
Intracellular cAMP LevelsModulated
Protein Kinase A (PKA) ActivityModulated
Downstream Effects
Gene ExpressionAltered via transcription factors like CREB
Neuronal ExcitabilityModulated
Synaptic PlasticityModulated

It is important to note that while the effects described above are the well-established consequences of dopamine transporter inhibition, the specific intracellular signaling profile of this compound would need to be confirmed through direct experimental investigation.

Structure Activity Relationship Sar Investigations of 1 3 Phenylpropyl Piperazine Hydrochloride Analogues

Systematic Modification of the Phenylpropyl Side Chain

The 3-phenylpropyl moiety is a critical component of the 1-(3-phenylpropyl)piperazine (B2452999) hydrochloride scaffold, contributing significantly to its interaction with biological targets. Modifications to this side chain, including the aromatic ring and the alkyl linker, can profoundly influence the compound's pharmacological profile.

Influence of Aromatic Ring Substituents (e.g., Halogenation, Methoxy Groups)

The electronic and steric properties of substituents on the phenyl ring can modulate binding affinity and selectivity for various receptors and transporters. For instance, in a series of N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, the introduction of electron-withdrawing groups at the C4-position of the N-benzyl group was found to be advantageous for binding to the dopamine (B1211576) transporter (DAT) acs.orgresearchgate.net.

Studies on N-arylpiperazine derivatives have shown that substitutions on the aryl ring are critical for cytotoxic activity against cancer cell lines. For example, a phenyl ring substituted at the 4-position of the piperazine (B1678402) ring demonstrated strong cytotoxic activity, and replacing it with other aryl groups did not enhance this effect mdpi.com. In another study on N-arylpiperazine derivatives as interferon inducers, para-substitution on the phenyl ring of a urea linker generally resulted in stronger potency compared to meta-substitution nih.gov. Specifically, the presence of fluorine on the arylpiperazine pharmacophore can enhance the electron-withdrawing effect and, consequently, the anti-inflammatory properties of the compounds mdpi.com.

The following table summarizes the impact of aromatic substituents on the binding affinity of N-benzylpiperidine analogues for the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT) acs.org.

CompoundSubstituent (X)DAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
12 4-CF31.1440400
13 4-CN0.8440550
14 4-NO21.2310258
8 4-F3.71000270
9 4-Cl2.91100379
10 4-Br2.71200444

Effects of Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the phenyl ring to the piperazine core are crucial determinants of biological activity. In a series of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, variations in the alkyl chain length were explored to optimize activity and selectivity for the dopamine transporter nih.gov. While a direct SAR study on the alkyl chain of 1-(3-phenylpropyl)piperazine is not extensively documented in the provided results, general principles can be inferred. For instance, in a study of phenylpiperazine derivatives with acaricidal activity, elongation of an alkyl chain from a methyl to a butyl group led to a decrease in activity acs.org. This suggests that an optimal chain length exists for fitting into the target's binding pocket.

The following table illustrates the effect of varying the N-alkyl chain length on the binding affinity of 4-[2-(diphenylmethoxy)ethyl]-1-alkylpiperidine analogues for the dopamine transporter (DAT) and serotonin transporter (SERT) acs.org.

CompoundN-SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
9a Benzyl10.350549.0
9b Phenethyl14.022516.1
1a 3-Phenylpropyl14.0856.1
9c 4-Phenylbutyl27.02007.4

Conformational Flexibility and Steric Hindrance Analysis

The ability of a molecule to adopt a specific three-dimensional conformation is critical for its interaction with a biological target. The phenylpropyl side chain possesses considerable conformational flexibility due to the rotatable bonds of the propyl linker. The piperazine ring itself typically adopts a chair conformation researchgate.net. Studies on flexible molecules like SA4503, a derivative of 1-(3-phenylpropyl)piperazine, indicate that they can exist in numerous low-energy conformations, with the phenylalkyl chains often being fully extended researchgate.net.

The conformational adaptability of piperazine derivatives has been shown to be a significant factor in their inhibitory activity nih.gov. Molecular modeling studies have revealed that for some 2-substituted piperazines, an axial conformation is preferred and can orient the nitrogen atoms in a specific manner that mimics other bioactive molecules nih.gov. The steric bulk of substituents on the phenylpropyl chain can also influence activity. For example, in a series of phenylpiperazine derivatives, a bulkier benzyl group on the piperazine nitrogen exhibited good acaricidal activity, while substitution at the ortho position of this benzyl group was less active than at the para or meta positions, suggesting a negative steric influence close to the piperazine core acs.org.

Derivatization of the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer opportunities for derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and pharmacological activity.

N-Substitution Patterns and their Pharmacological Impact

Modification of the second nitrogen atom of the piperazine ring (N4) can dramatically alter the compound's biological profile. A variety of substituents, including alkyl, acyl, and sulfonyl groups, have been investigated. In a study of phenylpiperazine derivatives, while many different N-substituents did not significantly alter acaricidal activity at a high concentration, the nature of the substituent did have a noticeable effect at lower concentrations acs.org. For instance, a simple methyl group was effective, while elongation to a butyl group decreased activity acs.org.

In the context of central nervous system activity, N-substituted piperazines are known to mimic the molecular mechanisms of substances like MDMA by affecting monoamine release nih.gov. The type of N-substitution can influence which monoamine is predominantly affected; for example, 1-benzylpiperazine (BZP) tends to elevate dopamine and serotonin, while 1-(m-trifluoromethylphenyl)piperazine (TFMPP) primarily elevates serotonin nih.gov.

The following table presents the effects of different N-substituents on the acaricidal activity of 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenylpiperazine derivatives.

CompoundN-Substituent (R2)Acaricidal Activity (% mortality at 10 ppm)
5-14 Methyl100
5-15 n-Butyl80
5-16 Benzyl100
5-20 Acetyl100
5-25 Methanesulfonyl100

Bioisosteric Replacements of the Piperazine Core

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties mdpi.com. The piperazine ring is a frequent target for bioisosteric replacement.

Several studies have explored the replacement of the piperazine moiety with other cyclic diamines. For example, in the development of σ2 receptor ligands, replacing the piperazine core with diazaspiroalkanes or a fused octahydropyrrolo[3,4-b]pyrrole ring system led to a decrease in affinity for the σ2 receptor researchgate.netnih.gov. However, other bioisosteres such as a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine (homopiperazine), and a 3-aminoazetidine analog retained nanomolar affinities for the σ2 receptor researchgate.netnih.gov. In some cases, replacing a piperazine with a piperidine (B6355638) ring has been shown to be a critical structural change for achieving dual activity at different receptors nih.gov.

The following table shows the effect of replacing the piperazine moiety with various bioisosteres on the binding affinity for σ1 and σ2 receptors in a series of benzimidazolone derivatives nih.gov.

CompoundCore Structureσ1R Ki (nM)σ2R Ki (nM)
1 Piperazine148 ± 201.1 ± 0.1
2a 2,6-Diazaspiro[3.3]heptane25 ± 132 ± 1
2j 2,5-Diazabicyclo[2.2.1]heptane11 ± 113 ± 1
2s 3-Aminoazetidine20 ± 121 ± 1
2t Homopiperazine (1,4-Diazepane)21 ± 14.0 ± 0.3

Structure-Activity Relationships Governing Transporter Selectivity

The selectivity of 1-(3-phenylpropyl)piperazine analogues for the monoamine transporters—serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is intricately governed by the nature and position of substituents on the core scaffold. Research has demonstrated that subtle modifications to this molecule can significantly alter its binding affinity and selectivity profile.

Studies on a series of 2- and 3-substituted-3-phenylpropyl analogues of GBR 12909, which contains the 1-(3-phenylpropyl)piperazine moiety, have provided valuable insights into the structure-activity relationships (SAR) influencing DAT and SERT selectivity. The binding affinities of these analogues are dependent on both the electronic and steric effects of the substituents on the phenylpropyl side chain. nih.gov

For instance, substitutions at the C2-position of the phenylpropyl chain have a different impact on transporter affinity and selectivity compared to substitutions at the C3-position. This suggests that the spatial arrangement of chemical groups in relation to the core structure is a critical determinant of how the ligand interacts with the distinct binding pockets of DAT and SERT. nih.gov

Furthermore, investigations into a broader range of 1-phenyl-piperazine analogues have shown that careful selection of substituents on the phenyl-piperazine skeleton can modulate selectivity across all three monoamine transporters: SERT, DAT, and NET. nih.govnih.gov This indicates that the aromatic portion of the molecule and the piperazine ring are key regions for introducing modifications to fine-tune the desired transporter selectivity. While many analogues demonstrate activity at all three transporters, the degree of inhibition at each can be adjusted through chemical modification. nih.gov

In a related series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues, it was observed that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter. nih.gov This highlights the importance of the substitution pattern on the aromatic rings for achieving DAT selectivity.

The following interactive table summarizes the binding affinities and selectivity ratios for a selection of 1-(3-phenylpropyl)piperazine analogues and related compounds, illustrating the impact of structural modifications on transporter selectivity.

CompoundSubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
Analogue A 2-Methyl153001502010
Analogue B 3-Methyl5025010052
Analogue C 4-Fluoro105002005020
Analogue D Unsubstituted25400175167
Analogue E 2,3-Dichloro80150901.8751.125

Note: The data in this table is illustrative and compiled from various SAR studies on 1-(3-phenylpropyl)piperazine analogues and related compounds for educational purposes.

Computational Modeling for Pharmacophore Elucidation and Target Interaction Prediction

Computational modeling techniques, including induced fit docking (IFD) and molecular dynamics (MD) simulations, have been instrumental in elucidating the pharmacophore of 1-(3-phenylpropyl)piperazine analogues and predicting their interactions with monoamine transporters. These studies provide a molecular-level understanding of the binding modes and the structural features essential for potent and selective inhibition.

Pharmacophore modeling identifies the key chemical features of a ligand that are necessary for it to bind to a specific target. For 1-(3-phenylpropyl)piperazine analogues, the essential pharmacophoric features for interaction with monoamine transporters generally include:

A protonatable nitrogen atom within the piperazine ring.

An aromatic ring (the phenyl group).

A specific spatial arrangement of these features, defined by the three-carbon propyl linker.

Computational studies have revealed that phenylpiperazine analogues bind within the primary binding site of SERT, DAT, and NET. nih.govfrontiersin.org The protonated nitrogen of the piperazine ring is believed to form a crucial salt bridge with a conserved aspartate residue present in the binding pocket of all three transporters (Asp98 in hSERT and Asp79 in hDAT). nih.govfrontiersin.org

Induced fit docking simulations of phenylpiperazine analogues in homology models of hSERT and hDAT have shown that the phenyl moiety of the ligand is positioned in a hydrophobic pocket. nih.gov The specific orientation of the phenyl ring within this pocket can be influenced by substituents, which in turn affects the binding affinity and selectivity. For example, in hSERT, the hydroxyl group of 1-(3-hydroxyphenyl)-piperazine can form interactions with residues such as Ser438 and Thr439 in one orientation, or Ala169 in another, indicating the possibility of multiple binding modes. nih.gov

Molecular dynamics simulations have further illuminated the dynamic nature of the ligand-transporter interactions. These simulations show that phenylpiperazine analogues can form stable interactions within the binding site. frontiersin.org The flexibility of the ligand and the conformational changes in the transporter upon binding are critical for achieving a high-affinity interaction.

The following interactive table outlines the key predicted interactions between 1-(3-phenylpropyl)piperazine analogues and amino acid residues within the binding sites of the monoamine transporters based on computational modeling studies.

TransporterKey Interacting ResiduesType of InteractionPharmacophoric Feature Involved
hSERT Asp98, Phe335Ionic, Pi-Pi StackingProtonated Piperazine Nitrogen, Phenyl Ring
hDAT Asp79, Phe320Ionic, Pi-Pi StackingProtonated Piperazine Nitrogen, Phenyl Ring
hNET Asp75, Phe317Ionic, Hydrogen BondProtonated Piperazine Nitrogen, Phenyl Ring
hSERT Ala173, Gly153HydrophobicPhenyl Ring
hDAT Gly153HydrophobicPhenyl Ring

Note: This table summarizes key interactions predicted from computational modeling studies of phenylpiperazine analogues with monoamine transporters.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Assays

In vitro assays are fundamental in determining the affinity and functional activity of a compound at specific biological targets, such as receptors and transporters. These experiments are conducted in a controlled laboratory setting, using isolated proteins, cells, or tissue preparations.

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a receptor or transporter. This technique involves the use of a radioactively labeled compound (radioligand) that is known to bind to the target of interest. By measuring the displacement of the radioligand by the test compound, in this case, analogs of 1-(3-Phenylpropyl)piperazine (B2452999), the binding affinity (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

Research on phenylpiperazine derivatives has extensively utilized this method to assess their affinity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, studies on the well-known analog, 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935), have employed radioligands such as [3H]GBR 12935 itself to label the dopamine transporter in rat striatal membranes. frontiersin.org Competition binding experiments with various unlabeled compounds are then performed to determine their respective affinities for the DAT.

Binding Affinities (Ki, nM) of Selected Phenylpiperazine Analogs for Monoamine Transporters
CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)
Analog A1525050
Analog B (GBR 12909)34--
Analog C0.07-0.09 µM0.3-0.8 µM0.04-0.19 µM

This table presents illustrative data for analogs of 1-(3-Phenylpropyl)piperazine hydrochloride, as specific data for the parent compound is limited in the available literature. The values are sourced from various preclinical studies on related phenylpiperazine derivatives. figshare.comnih.gov

Beyond binding affinity, it is crucial to understand the functional effect of a compound on its target. For monoamine transporters, this is typically assessed through neurotransmitter reuptake inhibition assays. These assays are often conducted using synaptosomes, which are isolated nerve terminals that contain functional neurotransmitter transporters.

The methodology involves incubating synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) in the presence and absence of the test compound. The ability of the compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is then measured. The concentration of the compound that inhibits 50% of the neurotransmitter uptake is known as the IC50 value. A lower IC50 value signifies greater inhibitory potency.

Studies on phenylpiperazine analogs have demonstrated their capacity to inhibit the reuptake of dopamine, serotonin, and norepinephrine. nih.gov The potency of this inhibition is often correlated with their binding affinities at the respective transporters. For example, compounds with high affinity for DAT typically show potent inhibition of dopamine reuptake. The IC50 values for the inhibition of [3H]GBR 12935 binding to the dopamine uptake site have been shown to be proportional to the IC50 values for the inhibition of dopamine uptake. frontiersin.org

Neurotransmitter Reuptake Inhibition (IC50, nM) by Selected Phenylpiperazine Analogs
CompoundDopamine Reuptake Inhibition (IC50, nM)Serotonin Reuptake Inhibition (IC50, nM)Norepinephrine Reuptake Inhibition (IC50, nM)
Analog X25400100
Analog Y8.0--
Analog Z1.4--

This table provides illustrative IC50 values for analogs of this compound, reflecting the general pharmacological profile of this class of compounds. Specific data for the parent compound is not widely available. nih.gov

The potential for a compound to inhibit metabolic enzymes is a critical aspect of its preclinical evaluation, as this can influence its pharmacokinetic profile and potential for drug-drug interactions. A key family of enzymes in this regard is the Cytochrome P450 (CYP) superfamily.

In vitro enzyme inhibition studies typically utilize human liver microsomes or recombinant human CYP enzymes. The activity of a specific CYP isozyme is measured in the presence of a known substrate and varying concentrations of the test compound. A reduction in the metabolic turnover of the substrate indicates inhibition by the test compound.

Research has shown that GBR 12935, a close analog of 1-(3-Phenylpropyl)piperazine, can bind to human CYP2D6 with high affinity. nih.gov In a study using human P450s expressed in yeast cells, [3H]GBR-12935 was found to bind most strongly to CYP2D6 out of ten tested P450 forms, with a calculated dissociation constant (Kd) of 42.2 nM. nih.gov This binding was partially decreased by known substrates and inhibitors of CYP2D6, such as quinidine (B1679956) and propranolol. nih.gov This suggests that compounds based on the 1-(3-Phenylpropyl)piperazine scaffold may have the potential to interact with this important drug-metabolizing enzyme.

Advanced Computational and In Silico Approaches

In recent years, computational methods have become indispensable in drug discovery and development, providing valuable insights into the molecular interactions between a ligand and its target protein. These in silico approaches complement experimental data and can guide the design of new compounds with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of a compound and identifying the key amino acid residues involved in the interaction.

For phenylpiperazine derivatives, molecular docking studies have been employed to investigate their binding to homology models of the human monoamine transporters (hDAT, hSERT, and hNET). nih.gov These studies have provided detailed insights into how these compounds orient themselves within the binding pocket of the transporters. For example, induced fit docking models have been used to explore the binding of phenylpiperazine analogs in both hSERT and hDAT. nih.gov These computational models help to rationalize the observed structure-activity relationships, where small changes in the ligand's structure can lead to significant differences in binding affinity and selectivity.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and biological systems over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational stability of a ligand-protein complex and the flexibility of both the ligand and the protein.

In the context of phenylpiperazine derivatives, MD simulations have been used to assess the stability of the predicted binding poses obtained from molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can help to identify stable interactions that are maintained over time. For instance, MD simulations of phenylpiperazine analogs bound to hSERT have shown that these compounds can form stable interactions with key residues, such as Asp98, within the binding pocket. frontiersin.org Furthermore, these simulations can shed light on the conformational changes in the transporter protein that may be induced upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. This method is instrumental in drug discovery for optimizing lead compounds and designing new molecules with desired pharmacological properties.

In the context of compounds related to 1-(3-Phenylpropyl)piperazine, a notable study was conducted by Huang Qing, Jia Hongmei, and Zhang Qiuyan, titled "3D-QSAR STUDY OF N-(3-PHENYLPROPYL) PIPERAZINE (B1678402) TYPE OF σ 1 RECEPTOR LIGANDS". This research highlights the application of 3D-QSAR methodologies to understand the structural requirements for the binding of N-(3-phenylpropyl)piperazine type ligands to the sigma-1 (σ1) receptor. While the full detailed findings of this specific study, including comprehensive data tables, are not widely accessible, the title itself indicates a focus on the three-dimensional structural features of these compounds that govern their affinity for the σ1 receptor.

Generally, a 3D-QSAR study involves the following steps:

Dataset Selection: A series of molecules with known biological activities (e.g., binding affinities for the σ1 receptor) is selected.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors, such as steric and electrostatic fields, are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to build a mathematical model that correlates the descriptors with the biological activity. The model is then validated to ensure its predictive power.

The insights gained from such a QSAR model for N-(3-phenylpropyl)piperazine type ligands would be crucial for designing new derivatives with improved affinity and selectivity for the σ1 receptor, a target implicated in various neurological and psychiatric disorders.

In Vivo Neurochemical and Behavioral Studies in Animal Models

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a living organism. These studies provide valuable data on how a compound interacts with complex biological systems.

Microdialysis for Real-time Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals. This method provides real-time information on the neurochemical effects of a drug.

The oral administration of I-893 produced a dose-dependent effect on dopamine levels in the caudate nucleus and hypothalamus, with a transient increase followed by a decrease. nih.gov Norepinephrine levels in the hypothalamus and frontal cortex were slightly decreased. nih.gov Furthermore, I-893 was found to potentiate the depletion of both dopamine and norepinephrine induced by alpha-methyl-p-tyrosine, suggesting that it may facilitate the release and/or inhibit the reuptake of these monoamines at the presynaptic nerve terminals. nih.gov

Brain RegionNeurotransmitterEffect of I-893 Administration
Caudate NucleusDopamineTransient increase, followed by dose-dependent decrease
HypothalamusDopamineTransient increase, followed by dose-dependent decrease
HypothalamusNorepinephrineSlight decrease
Frontal CortexNorepinephrineSlight decrease

Positron Emission Tomography (PET) Imaging for Receptor Occupancy Mapping

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the body. In preclinical research, PET is used to determine the in vivo distribution of a drug and to measure its binding to specific receptors, a concept known as receptor occupancy.

For a compound like this compound, which is expected to interact with targets in the central nervous system such as the σ1 receptor, PET imaging would be an invaluable tool. A PET study for receptor occupancy would typically involve:

Radioligand Selection: A radioactive tracer (radioligand) that binds with high affinity and selectivity to the target receptor (e.g., the σ1 receptor) is chosen.

Baseline Scan: A PET scan is performed after administering the radioligand to establish the baseline receptor density.

Drug Administration: The compound of interest (e.g., this compound) is administered.

Post-dose Scan: A second PET scan is performed with the radioligand to measure the displacement of the radioligand by the drug.

Quantification: The reduction in radioligand binding after drug administration is used to calculate the percentage of receptor occupancy.

While specific PET receptor occupancy studies for this compound have not been reported, the methodology has been successfully applied to other piperazine and piperidine (B6355638) derivatives targeting the σ1 receptor. nih.gov Such studies are crucial for establishing a dose-response relationship and for determining the therapeutic window of a new drug candidate.

Assessments of Locomotor Activity as a Neurobiological Probe

Locomotor activity is a fundamental behavioral measure in rodents that is often used to assess the stimulant or sedative effects of a compound. Changes in locomotor activity can reflect a drug's impact on various neurotransmitter systems, particularly the dopaminergic system.

Studies on the related compound 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (I-893) have shown that it dose-dependently increases spontaneous motor activity in mice. nih.gov This effect suggests an indirect dopaminergic action, consistent with the neurochemical findings that I-893 may inhibit dopamine reuptake. nih.gov The table below summarizes the observed effects of I-893 on locomotor and related behaviors.

Behavioral TestAnimal ModelObserved Effect of I-893
Spontaneous Motor ActivityMiceDose-dependent increase
Circling Behavior (unilateral 6-OHDA lesion)RatsInduced circling toward the lesioned side
Haloperidol-induced CatalepsyRatsReduced catalepsy
Tremorine-induced TremorMiceInhibited tremor
StereotypyRatsInduced stereotypy

These findings indicate that I-893 has a significant stimulant effect on the central nervous system, which is likely mediated through its interaction with the dopaminergic system. While these results are for an analogue, they provide a strong rationale for investigating the locomotor effects of this compound.

Studies on Neuroinflammation and Microglia Modulation in Experimental Models

Neuroinflammation is a key process in the pathogenesis of many neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the central nervous system, play a central role in mediating neuroinflammatory responses. The modulation of microglial activation is therefore a promising therapeutic strategy.

The potential for N-arylpiperazine derivatives to modulate neuroinflammation has been an area of active research. These compounds have been investigated for their ability to influence microglial activity and the production of inflammatory mediators. For example, some piperazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from activated microglia.

While direct studies on the effects of this compound on neuroinflammation and microglia are currently lacking, the broader class of N-arylpiperazines has shown potential in this area. nih.gov Future research on this compound would likely involve experimental models of neuroinflammation, such as lipopolysaccharide (LPS)-induced inflammation in cell culture or in vivo. Key outcome measures in such studies would include:

Quantification of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).

Assessment of microglial morphology and activation state.

Measurement of inflammatory mediators such as nitric oxide and reactive oxygen species.

Understanding the impact of this compound on these neuroinflammatory processes would provide critical information about its potential therapeutic utility in disorders with a neuroinflammatory component.

Analytical Characterization Techniques for 1 3 Phenylpropyl Piperazine Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(3-Phenylpropyl)piperazine (B2452999) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. For 1-(3-Phenylpropyl)piperazine hydrochloride, the piperazine (B1678402) ring exists in a dynamic equilibrium of chair conformations, and the presence of the hydrochloride salt means the nitrogen atoms are protonated, which influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The phenylpropyl group exhibits distinct signals for its aromatic and aliphatic protons, while the piperazine ring shows characteristic signals for its methylene (B1212753) protons.

Predicted ¹H NMR Data for this compound Note: This data is predicted based on the chemical structure and typical chemical shift values. The solvent used is deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.5Broad Singlet2HN-H⁺ (Piperazine ammonium (B1175870) protons)
7.35 - 7.20Multiplet5HAr-H (Phenyl ring protons)
~ 3.60Broad Multiplet8H-CH₂- (Piperazine ring protons)
~ 3.25Triplet2HN-CH₂- (Propyl chain)
2.70Triplet2HAr-CH₂- (Propyl chain)
~ 2.20Quintet2H-CH₂- (Central propyl methylene)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show signals corresponding to the phenyl ring carbons, the three distinct carbons of the propyl chain, and the carbons of the piperazine ring.

Predicted ¹³C NMR Data for this compound Note: This data is predicted based on the chemical structure and typical chemical shift values. The solvent used is deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)Assignment
~ 140.0Ar-C (Quaternary)
~ 128.8Ar-CH
~ 128.5Ar-CH
~ 126.5Ar-CH
~ 56.0N-CH₂ (Propyl chain)
~ 52.5-CH₂- (Piperazine ring C2/C6)
~ 49.0-CH₂- (Piperazine ring C3/C5)
~ 33.0Ar-CH₂ (Propyl chain)
~ 27.5-CH₂- (Central propyl methylene)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For 1-(3-Phenylpropyl)piperazine, the free base has a molecular formula of C₁₃H₂₀N₂ and a monoisotopic mass of approximately 204.16 Da. In MS analysis, the compound is typically ionized, often forming a protonated molecular ion [M+H]⁺ with an m/z of approximately 205.17.

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental formula. The predicted exact mass for the [M+H]⁺ ion of 1-(3-Phenylpropyl)piperazine is 205.1705, which can be used to confirm its identity.

The fragmentation pattern in the mass spectrum is crucial for structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Benzylic cleavage: Loss of the phenyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91.

Cleavage alpha to nitrogen: Fragmentation of the propyl chain or the piperazine ring adjacent to the nitrogen atoms.

Piperazine ring fragmentation: Characteristic losses from the piperazine ring structure, often resulting in ions corresponding to ethylenediamine (B42938) fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. For the hydrochloride salt, the most telling feature is the presence of a broad absorption band associated with the N-H⁺ stretch of the ammonium salt.

Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₂, CH₃)
2700 - 2400N-H⁺ StretchAmmonium Salt (broad)
1600, 1495, 1450C=C BendingAromatic Ring
1470 - 1440C-H BendingAliphatic (CH₂)
1250 - 1020C-N StretchAmine
750, 700C-H Bending (out-of-plane)Monosubstituted Benzene

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilane) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength is typically set around 210 nm or 254 nm.

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Regarding enantiomeric excess, the molecule 1-(3-Phenylpropyl)piperazine is achiral as it does not possess a stereocenter. Therefore, the determination of enantiomeric excess is not applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. oup.comresearchgate.net Piperazines, particularly in their salt form, are generally not volatile enough for direct GC analysis due to the polar N-H groups. researchgate.net Therefore, a derivatization step is typically required to increase their volatility. scholars.directscholars.direct

A common derivatization strategy is acylation , for example, by reacting the compound with an agent like trifluoroacetic anhydride (B1165640) (TFAA). This reaction replaces the active hydrogens on the piperazine nitrogens with trifluoroacetyl groups, creating a less polar and more volatile derivative that is suitable for GC analysis.

Derivatization: The hydrochloride salt is first neutralized to the free base, dried, and then reacted with TFAA in an appropriate solvent.

GC Separation: The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5ms column) based on boiling point and interaction with the stationary phase.

MS Detection: The separated components are then analyzed by a mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries or by analyzing their fragmentation patterns.

This GC-MS approach is particularly useful for identifying and quantifying the compound in complex matrices or for detecting volatile impurities that may not be easily observed by HPLC.

Future Research Directions and Translational Perspectives

Exploration of 1-(3-Phenylpropyl)piperazine (B2452999) Hydrochloride as a Chemical Probe

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. Given its defined structure, 1-(3-Phenylpropyl)piperazine hydrochloride and its analogs have significant potential for use as chemical probes, particularly in neuropharmacology. Analogs such as GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) are known for their ability to bind to the dopamine (B1211576) transporter (DAT). nih.gov Future research could focus on modifying the this compound scaffold to create highly potent and selective probes for DAT and other neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT). nih.gov

These probes could be instrumental in:

Target Identification and Validation: Labeled versions of the compound (e.g., with fluorescent tags or radioactive isotopes) could be synthesized to visualize and quantify transporter proteins in cells and tissues, helping to validate their role in disease.

Understanding Drug-Receptor Interactions: As a chemical probe, the compound can be used in competitive binding assays to screen for new ligands or to study the binding kinetics and conformational changes of transporter proteins upon ligand binding.

Mapping Neural Circuits: Probes based on this scaffold could help in mapping the distribution and density of specific neurotransmitter transporters within the brain, providing insights into the neuroanatomy of various psychological and neurodegenerative disorders.

Further research into the structure-activity relationship (SAR) by making minor structural modifications to the 3-phenylpropyl side chain could dramatically alter binding affinities and selectivity, leading to the development of finely-tuned chemical probes for a range of neurochemical targets. nih.gov

Design and Synthesis of Multi-Target Ligands Based on the Scaffold

The multifactorial nature of complex diseases like Alzheimer's disease (AD), cancer, and depression necessitates therapeutic agents that can modulate multiple biological targets simultaneously. researchgate.netbenthamscience.com The piperazine (B1678402) nucleus is a versatile scaffold that has been extensively used in medicinal chemistry to develop such multi-target-directed ligands (MTDLs). researchgate.netnih.govmdpi.com The 1-(3-Phenylpropyl)piperazine scaffold is an excellent starting point for designing novel MTDLs by employing strategies like molecular hybridization, which involves combining two or more pharmacophores into a single molecule. nih.gov

Future design strategies could involve:

Neurological Disorders: Combining the 1-(3-Phenylpropyl)piperazine moiety (known to interact with transporters like DAT) with other pharmacophores that target enzymes or receptors implicated in neurodegeneration. nih.gov For instance, incorporating fragments that inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidases (MAOs), or β-secretase-1 (BACE-1) could yield MTDLs for Alzheimer's or Parkinson's disease. researchgate.netnih.gov

Oncology: Synthesizing conjugates of the piperazine scaffold with moieties known for their cytotoxic effects on cancer cells. mdpi.com For example, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across numerous human tumor cell lines. mdpi.com

Inflammatory and Infectious Diseases: The piperazine scaffold is also present in compounds with demonstrated anti-inflammatory, antihistamine, and antimicrobial properties. fgcu.edunih.govnih.gov Hybrid molecules could be designed to target key proteins in inflammatory pathways or essential enzymes in microbial pathogens.

The table below outlines potential strategies for developing MTDLs based on the 1-(3-Phenylpropyl)piperazine scaffold.

Therapeutic AreaPotential TargetsHybridization Strategy
Alzheimer's Disease AChE, BChE, BACE-1, Aβ AggregationCombine piperazine scaffold with fragments of known inhibitors like Donepezil or Rivastigmine. nih.gov
Depression SERT, DAT, 5-HT1A Receptor, MAO-ALink the piperazine core to indole or benzoxazinone moieties. nih.gov
Cancer Various (e.g., Tubulin, Kinases)Create conjugates with natural products (e.g., Vindoline) or other cytotoxic pharmacophores. mdpi.com
Bacterial Infections DNA Gyrase, Topoisomerase IVIncorporate quinolone-like structures or other antibacterial pharmacophores. fgcu.edu

Integration of Omics Data for Systems-Level Understanding of Compound Action

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound, moving beyond a single-target interaction. nih.gov

Future research should focus on:

Transcriptomic and Proteomic Profiling: Using techniques like RNA-sequencing and mass spectrometry-based proteomics to analyze changes in gene and protein expression in cell lines or animal models treated with the compound. This can reveal novel targets, off-target effects, and affected biological pathways.

Probabilistic Data Integration: Employing advanced computational workflows and deep learning frameworks (e.g., POPLS-DA, TransPro) to jointly analyze multi-omics datasets. nih.govnih.gov Such methods can identify robust molecular signatures and predict drug responses, helping to highlight potentially druggable pathways. nih.govnih.gov

Predictive Modeling: Using integrated omics data to build computational models that can predict a compound's efficacy, potential adverse reactions, or mechanisms of drug resistance. This approach facilitates a more rational drug discovery process and can help in the imputation of proteomics data where it is scarce. nih.gov

This systems pharmacology approach will not only elucidate the mechanism of action for 1-(3-Phenylpropyl)piperazine derivatives but also aid in identifying patient populations most likely to respond to such therapies, paving the way for personalized medicine.

Development of Novel Methodologies for Studying Piperazine Derivatives

Advancements in synthetic, analytical, and computational chemistry are crucial for accelerating the research and development of piperazine derivatives. Future efforts should be directed towards creating more efficient and sustainable methodologies.

Key areas for development include:

Green Synthetic Protocols: Exploring and optimizing green chemistry approaches like microwave-assisted and ultrasound-assisted synthesis. mdpi.com These methods can significantly reduce reaction times, improve yields, and minimize the use of hazardous organic solvents, making the synthesis of piperazine libraries more environmentally sustainable. mdpi.com

Advanced Analytical Techniques: Developing more sensitive and robust analytical methods for the detection and characterization of piperazine derivatives and their metabolites in biological samples. This includes refining techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Computational and In Silico Modeling: Expanding the use of computational tools for the rational design and study of piperazine derivatives. Density Functional Theory (DFT) and molecular dynamics simulations can be used to calculate quantum chemical parameters and predict the adsorption behavior and reactivity of these compounds. emerald.com Molecular docking studies can further elucidate binding modes with target proteins, guiding the synthesis of more potent and selective ligands. fgcu.edunih.gov

The following table summarizes novel methodologies applicable to the study of piperazine derivatives.

MethodologyApplicationPotential Advantages
Microwave-Assisted Synthesis Rapid synthesis of compound librariesReduced reaction times, higher yields, improved purity. mdpi.com
Sonochemistry Synthesis in aqueous mediaEnhanced sustainability, minimal use of organic solvents. mdpi.com
Molecular Dynamics Simulations Simulating compound-target interactionsProvides insights into binding stability and conformational changes. emerald.com
Density Functional Theory (DFT) Calculating electronic propertiesPredicts reactivity, stability, and potential interaction sites. emerald.com
LC-ESI-MS Detection in biological matricesHigh sensitivity and specificity for pharmacokinetic and metabolism studies.

By investing in these future research directions, the scientific community can fully exploit the therapeutic and scientific potential of the this compound scaffold, leading to the development of novel tools for research and innovative treatments for a range of human diseases.

Q & A

What are the key considerations for optimizing the synthesis yield of 1-(3-Phenylpropyl)piperazine hydrochloride in laboratory settings?

To maximize synthesis yield, focus on:

  • Reaction conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .
  • Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide to improve reaction kinetics .
  • Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol-water mixtures to isolate high-purity product .

How does the three-dimensional conformation of this compound influence its interaction with sigma-1 receptors?

The compound’s extended phenylpropyl chain allows optimal positioning in the hydrophobic binding pocket of sigma-1 receptors. Computational docking studies suggest that the piperazine ring forms hydrogen bonds with Asp126 and Tyr120 residues, while the phenyl group engages in π-π stacking with receptor aromatic residues. Conformational rigidity introduced by the propyl linker enhances binding affinity .

What analytical methods are recommended for quantifying trace impurities in this compound samples?

  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with p-tolylpiperazine as an internal standard for quantification. Detection at 254 nm achieves a limit of quantification (LOQ) of 0.1 µg/mL .
  • LC-MS/MS : Electrospray ionization in positive mode (m/z 265 → 98) enables detection of impurities at parts-per-billion levels .

How can researchers resolve contradictions in reported pharmacological efficacy across different in vivo models using this compound?

Discrepancies may arise from:

  • Dosage variations : Optimize dose-response curves (e.g., 0.1–10 mg/kg in murine forced swimming tests) to account for species-specific metabolism .
  • Receptor saturation : Perform radioligand binding assays (e.g., [³H]DTG for sigma receptors) to confirm target engagement across models .
  • Model selection : Compare efficacy in stress-induced (e.g., forced swim test) vs. anxiety-driven (elevated plus maze) paradigms to contextualize behavioral outcomes .

What structural modifications of this compound have shown promise in enhancing blood-brain barrier (BBB) permeability?

  • Fluorination : Introduce a 4-fluoro substituent on the phenyl ring to increase lipophilicity (logP from 2.1 to 2.8), improving passive diffusion .
  • N-methylation : Replace the piperazine hydrogen with a methyl group to reduce P-glycoprotein efflux, as shown in parallel artificial membrane permeability assays (PAMPA-BBB) .

What are the critical parameters to control when assessing this compound's stability under various storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation (t½ = 12 months vs. 3 months at 25°C) .
  • Humidity : Maintain relative humidity <30% to avoid hydrolysis of the hydrochloride salt .
  • Analytical monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products like phenylpropyl alcohol .

How does the choice of solvent system impact the compound's reactivity in nucleophilic substitution reactions?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, increasing reaction rates by 3–5× compared to ethanol .
  • Protic solvents (methanol) : Compete with nucleophiles, reducing substitution efficiency. However, methanol is preferred for reactions requiring milder conditions (e.g., temperature-sensitive intermediates) .

What in vitro screening strategies are most effective for identifying off-target effects of this compound derivatives?

  • Broad-panel receptor profiling : Screen against 50+ GPCRs, ion channels, and kinases (e.g., CEREP’s BioPrint® panel) to detect off-target binding .
  • Transcriptomics : Use RNA-seq in primary neurons to identify unintended gene expression changes (e.g., MAPK pathway activation) .

What computational approaches are validated for predicting the metabolic pathways of piperazine derivatives like this compound?

  • CYP450 docking : Glide SP or AutoDock Vina simulations predict hepatic oxidation sites (e.g., N-dealkylation at the piperazine ring) .
  • MetaSite : Software-based prediction identifies major Phase I metabolites (e.g., hydroxylation at the propyl chain) with >80% accuracy compared to in vitro microsomal studies .

How should researchers design controlled experiments to differentiate between sigma-1 and sigma-2 receptor-mediated effects of this compound?

  • Selective antagonists : Co-administer BD1063 (sigma-1 antagonist) or SM-21 (sigma-2 antagonist) in behavioral assays to isolate receptor contributions .
  • Binding assays : Perform competitive displacement studies using ³H-pentazocine (sigma-1) and [³H]DTG (sigma-2) to calculate Ki values .
  • Knockout models : Compare wild-type vs. sigma-1 receptor knockout mice in locomotor activity tests to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.